(4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
(4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a carboxylic acid group, and an oxolan-3-ylmethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the thiazolidine ring through a cyclization reaction, followed by the introduction of the oxolan-3-ylmethylsulfonyl group via a sulfonylation reaction. The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce sulfides. Substitution reactions can result in a variety of functionalized thiazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a promising compound for further development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and other areas of industrial chemistry.
Mechanism of Action
The mechanism of action of (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiazolidine ring may also interact with biological membranes, affecting their function. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid include other thiazolidine derivatives and sulfonyl-containing compounds. Examples include:
- Thiazolidine-4-carboxylic acid
- (4S)-3-(Methylsulfonyl)-1,3-thiazolidine-4-carboxylic acid
- (4S)-3-(Phenylsulfonyl)-1,3-thiazolidine-4-carboxylic acid
Uniqueness
What sets this compound apart is the presence of the oxolan-3-ylmethylsulfonyl group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4S)-3-(oxolan-3-ylmethylsulfonyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5S2/c11-9(12)8-4-16-6-10(8)17(13,14)5-7-1-2-15-3-7/h7-8H,1-6H2,(H,11,12)/t7?,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQNRTIASWJVCI-BRFYHDHCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CS(=O)(=O)N2CSCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1CS(=O)(=O)N2CSC[C@@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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